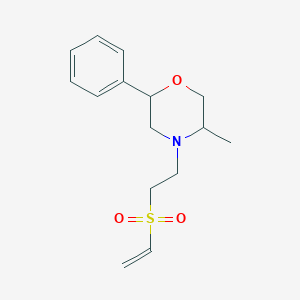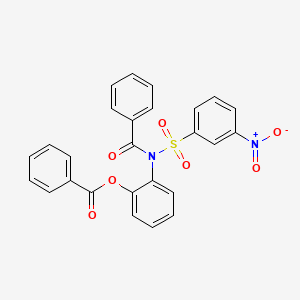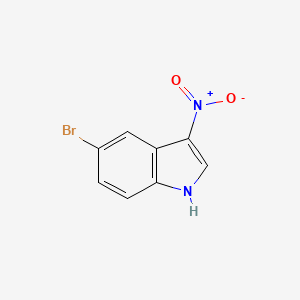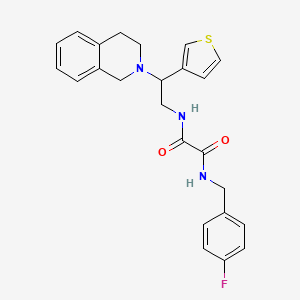![molecular formula C14H16N2O2 B2702619 N-[[3-(2-Oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide CAS No. 2192395-21-2](/img/structure/B2702619.png)
N-[[3-(2-Oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[3-(2-Oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester or Noopept, is a synthetic nootropic compound that has gained popularity in recent years due to its cognitive-enhancing properties. Nootropics are substances that improve mental performance, including memory, creativity, and motivation, without causing significant side effects. Noopept is one of the most potent and effective nootropics available, and it has been extensively studied for its potential therapeutic benefits.
作用機序
The exact mechanism of action of Noopept is not fully understood, but it is believed to work by modulating the activity of several neurotransmitters in the brain, including acetylcholine, glutamate, and dopamine. Noopept has been shown to increase the production and release of these neurotransmitters, which can improve cognitive function and enhance memory and learning.
Biochemical and Physiological Effects
Noopept has been shown to have several biochemical and physiological effects in the body. It has been shown to increase blood flow to the brain, which can improve cognitive function and enhance memory and learning. Noopept has also been shown to increase the production of nerve growth factor (NGF), a protein that plays a key role in the growth and survival of neurons in the brain. This can help to protect against neurodegenerative diseases and improve overall brain health.
実験室実験の利点と制限
One of the main advantages of Noopept for lab experiments is its potency and effectiveness. It is one of the most potent and effective nootropics available, and it has been extensively studied for its cognitive-enhancing properties. Noopept is also relatively safe and well-tolerated, with few reported side effects.
One of the limitations of Noopept for lab experiments is its high cost. Noopept is a relatively expensive compound, which can make it difficult for researchers to obtain and use in large quantities. Additionally, the exact mechanism of action of Noopept is not fully understood, which can make it difficult to design experiments that target specific pathways or mechanisms.
将来の方向性
There are several potential future directions for research on Noopept. One area of interest is its potential therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's. Noopept has been shown to increase the production of NGF, which can help to protect against neuronal damage and improve overall brain health.
Another area of interest is the potential use of Noopept in combination with other nootropics or cognitive enhancers. Noopept has been shown to work synergistically with other compounds such as piracetam and choline, which can enhance its cognitive-enhancing effects.
Overall, Noopept is a promising compound with significant potential for improving cognitive function and overall brain health. Further research is needed to fully understand its mechanisms of action and potential therapeutic benefits.
合成法
Noopept was first synthesized in Russia in the 1990s by a team of researchers led by Valentina Ivanovna Skoldinova. The synthesis method involves the condensation of N-[[3-(2-Oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamideyl-L-prolylglycine ethyl ester with prop-2-enamide, followed by purification through crystallization. The resulting compound is a white crystalline powder that is soluble in water and ethanol.
科学的研究の応用
Noopept has been extensively studied for its cognitive-enhancing properties and potential therapeutic benefits. It has been shown to improve memory and learning, increase attention and focus, and enhance creativity and motivation. Noopept has also been studied for its potential neuroprotective and anti-inflammatory effects, as well as its ability to improve mood and reduce anxiety and depression.
特性
IUPAC Name |
N-[[3-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-13(17)15-10-11-5-3-6-12(9-11)16-8-4-7-14(16)18/h2-3,5-6,9H,1,4,7-8,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMVOVVCDZNDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=CC=C1)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2702537.png)
![2-(1,3,7-Trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2702538.png)

![ethyl 4-((5-oxo-8-phenyl-5,8-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino)benzoate](/img/no-structure.png)




![1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole](/img/structure/B2702549.png)
![3-benzyl-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2702553.png)
![(E)-methyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2702554.png)


